molecular formula C18H12N4O2S2 B3464904 1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B3464904
M. Wt: 380.4 g/mol
InChI Key: KMHOVKXXSVXQLU-UHFFFAOYSA-N
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Description

1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a combination of oxazole, pyridine, phenyl, thiophene, and thiourea groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S2/c23-16(14-7-3-9-26-14)22-18(25)20-12-5-1-4-11(10-12)17-21-15-13(24-17)6-2-8-19-15/h1-10H,(H2,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHOVKXXSVXQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole-pyridine moiety: This could involve cyclization reactions starting from appropriate precursors.

    Attachment of the phenyl group: This might be achieved through a Suzuki coupling reaction.

    Incorporation of the thiophene-2-carbonyl group: This could involve acylation reactions.

    Formation of the thiourea linkage: This might be done by reacting an isothiocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones.

Scientific Research Applications

1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)UREA: Similar structure but with a urea linkage instead of thiourea.

    1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(FURAN-2-CARBONYL)THIOUREA: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of 1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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